L-Aspoxicillin trihydrate
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Overview
Description
L-Aspoxicillin trihydrate is a bioactive chemical compound with the molecular formula C21H27N5O7S and a molecular weight of 493.54 g/mol . It is a derivative of the β-lactam antibiotic family, specifically designed to combat bacterial infections. This compound is known for its high efficacy and stability, making it a valuable asset in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspoxicillin trihydrate typically involves the reaction of 6-aminopenicillanic acid with specific acylating agents under controlled conditions. The process often includes steps such as:
Acylation: The 6-aminopenicillanic acid is acylated with an appropriate acylating agent to form the desired intermediate.
Hydrolysis: The intermediate is then subjected to hydrolysis to yield the final product, this compound.
Purification: The compound is purified through crystallization or other suitable methods to obtain the trihydrate form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above but optimized for efficiency and cost-effectiveness. The process may include the use of bioreactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Aspoxicillin trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, where specific groups in the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
L-Aspoxicillin trihydrate has a wide range of applications in scientific research, including:
Mechanism of Action
L-Aspoxicillin trihydrate exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Amoxicillin: Another β-lactam antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Ampicillin: Shares structural similarities with L-Aspoxicillin trihydrate but has a broader spectrum of activity.
Penicillin G: The parent compound of many β-lactam antibiotics, including this compound.
Uniqueness
This compound is unique due to its enhanced stability and efficacy compared to other β-lactam antibiotics. Its trihydrate form provides better solubility and bioavailability, making it a preferred choice in certain clinical settings .
Properties
CAS No. |
63358-51-0 |
---|---|
Molecular Formula |
C21H27N5O7S |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2S)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(22)8-12(28)23-3/h4-7,11,13-15,19,27H,8,22H2,1-3H3,(H,23,28)(H,24,29)(H,25,30)(H,32,33)/t11-,13+,14+,15-,19+/m0/s1 |
InChI Key |
BHELIUBJHYAEDK-QSSYGMBASA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(C3=CC=C(C=C3)O)C(=O)NC(=O)C(CC(=O)N)NC)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)NC)N)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-Aspoxicillin trihydrate; ASPC; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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